molecular formula C15H8Cl2FNO3S B2867937 5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate CAS No. 325811-59-4

5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate

Cat. No.: B2867937
CAS No.: 325811-59-4
M. Wt: 372.19
InChI Key: RQEHNHURHDFFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate is a chemical compound with the molecular formula C15H8Cl2FNO3S and a molecular weight of 372.2 . It is also known by its synonyms 5,7-dichloroquinolin-8-yl 4-fluorobenzenesulfonate and this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system substituted with two chlorine atoms and a fluorobenzenesulfonate group . The exact 3D structure and other details are not available from the search results.

Scientific Research Applications

Optical and Electronic Applications

Highly efficient nonlinear optical ionic quinolinium crystals have been studied for their unique electron-withdrawing and donating effects, critical for optimizing the nonlinear optical response and enhancing THz generation capabilities. Notably, quinolinium derivatives with specific substituents like chloro and bromo exhibit perfect molecular ordering, crucial for optimizing the diagonal second-order nonlinear optical response. Such materials have shown promise for advanced optical applications, including THz wave generation, due to their superior optical-to-THz conversion characteristics compared to traditional materials like ZnTe crystals (Lee et al., 2018).

Drug Discovery and Pharmacological Studies

Quinoline derivatives have been explored for their potential in treating neuropsychiatric and neurological disorders. A notable study led to the discovery of a tetracyclic quinoxaline derivative with potent binding affinities to serotonin and dopamine receptors, showing promise as a multifunctional drug candidate with antipsychotic efficacy (Li et al., 2014).

Chemical Synthesis and Molecular Design

Research in chemical synthesis has led to innovative methods for halogenation of quinoline derivatives, achieving regioselective halogenation via C-H activation. These methods offer a straightforward, mild, and highly selective protocol for introducing halogen substituents into quinoline structures, expanding the toolkit for synthetic chemistry and facilitating the design of new molecules for various applications (Ding et al., 2016).

Fluorescent Probes and Bioimaging

Quinoline-based fluorescent probes have been synthesized for more sensitive and efficient cell membrane permeability, offering potential applications in bioimaging and molecular diagnostics. These compounds form complexes with metal ions like Zn2+, leading to significant fluorescence enhancements. Such advancements in fluorescent probe technology are crucial for the development of new diagnostic tools and for enhancing our understanding of cellular processes (Ohshima et al., 2010).

Anticancer Research

Quinoline derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. Studies have shown that specific quinoline sulfonamide derivatives exhibit significant in vitro cytotoxic activities, highlighting the potential of quinoline-based compounds in developing new anticancer agents (Reddy et al., 2013).

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FNO3S/c16-12-8-13(17)15(14-11(12)2-1-7-19-14)22-23(20,21)10-5-3-9(18)4-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEHNHURHDFFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.